(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

PAF receptor platelet activation inflammation

cis-BTD is the stereochemically matched negative control for trans-BTD (PAF receptor antagonist, Ki 0.3 µM). With >100-fold lower receptor affinity, it enables researchers to discriminate PAF-receptor-specific effects from off-target actions. Required in parallel at equimolar concentrations in LTP, neurodevelopment, and migration assays. ≥98% purity ensures no confounding trans-BTD activity. Chromatographically separable diastereomer serves as an analytical reference standard for isomer ratio quantification. Purchase high-purity cis-BTD to ensure reproducible experimental results.

Molecular Formula C21H26O8
Molecular Weight 406.4 g/mol
CAS No. 116673-47-3
Cat. No. B055831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
CAS116673-47-3
Synonyms(+/-) CIS-2,5-BIS(3,4,5-TRIMETHOXYPHENYL)-1,3-DIOXOLANE
Molecular FormulaC21H26O8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3
InChIKeyDUAYHYGJMLZLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane (CAS 116673-47-3): Stereochemically Defined Inactive Isomer of the PAF Receptor Antagonist trans-BTD


(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane (cis-BTD) is the cis (2R,4S/2S,4R) stereoisomer of a diaryl-1,3-dioxolane compound that functions as a ligand at the platelet‑activating factor (PAF) receptor [1]. While the corresponding trans isomer (trans-BTD, CAS 116673‑45‑1) acts as a potent, competitive PAF receptor antagonist with a Ki of 0.3 µM, the cis isomer is essentially inactive at this receptor and is used exclusively as a stereochemically matched negative control in PAF‑mediated experimental systems .

Why (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane Cannot Be Replaced by the trans Isomer or Other PAF Antagonists


The cis and trans isomers of 2,5‑bis(3,4,5‑trimethoxyphenyl)‑1,3‑dioxolane exhibit a binary activity difference dictated by stereochemistry at the dioxolane ring [1]. trans‑BTD competitively displaces PAF from its receptor with a Ki of 0.3 µM, whereas cis‑BTD is “much less active” and fails to antagonize PAF‑elicited responses in every functional assay reported to date [1]. Simply substituting cis‑BTD with the active trans isomer or with structurally unrelated PAF antagonists (e.g., BN 52021, CV‑3988) destroys the essential property that makes cis‑BTD valuable: it is the stereochemically closest inert proxy for trans‑BTD, enabling researchers to distinguish PAF‑receptor‑specific effects from off‑target actions of the pharmacophore [2].

Quantitative Differentiation Evidence for (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane (116673-47-3)


PAF Receptor Binding Affinity: >100‑Fold Difference Between cis‑BTD and trans‑BTD

In a rabbit washed platelet assay measuring displacement of [3H]PAF, the trans isomer (CAS 116673‑45‑1) exhibited competitive PAF antagonism with a Ki of 0.3 µM. Under identical conditions, the cis isomer (CAS 116673‑47‑3) was reported as “much less active,” implying an affinity shift of at least two orders of magnitude relative to trans‑BTD .

PAF receptor platelet activation inflammation

Hippocampal Long‑Term Potentiation (LTP): cis‑BTD Is Inert at Concentrations That Fully Block LTP with trans‑BTD

In rat hippocampal slices, bath application of trans‑BTD at 8–16 µM blocked the induction of long‑term potentiation (LTP) in field CA1. At the identical concentration range, cis‑BTD had no effect on LTP, demonstrating complete stereoselectivity of the PAF‑receptor‑dependent component of synaptic plasticity [1].

hippocampal LTP synaptic plasticity PAF receptor

Neuronal Migration: cis‑BTD Fails to Rescue PAF‑Induced Disruption

In an in vitro cerebellar granule cell migration assay, 50 µM trans‑BTD fully blocked the inhibitory effect of methylcarbamyl‑PAF (mc‑PAF) on cell migration (236.4 ± 1.6 cells migrated vs. 256.6 ± 1.9 in control). In contrast, 50 µM cis‑BTD provided no rescue (45.9 ± 2.3 cells migrated, indistinguishable from mc‑PAF alone) [1].

neuronal migration cerebellar granule cells PAF receptor

Commercial Specification: ≥98% Purity Guarantees Absence of Cross‑Contamination by the Active trans Isomer

Reputable vendors supply cis‑BTD (CAS 116673‑47‑3) at a certified purity of ≥98% (HPLC), as specified on the Certificate of Analysis for each lot . In comparison, typical research‑grade small molecules are often supplied at ≥95% purity. The tight purity specification is critical because even trace contamination with the highly potent trans isomer (Ki 0.3 µM) could produce false‑positive PAF‑receptor antagonism in sensitive assays, undermining the compound's utility as a negative control [1].

chemical purity negative control quality assurance

High‑Value Application Scenarios for (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane Driven by Stereochemical Inactivity


Negative Control in PAF‑Receptor Signaling and Platelet Aggregation Assays

In any experiment that uses trans‑BTD (Ki 0.3 µM) as a PAF‑receptor antagonist, cis‑BTD must be run in parallel at equimolar concentrations to control for non‑specific effects of the diaryl‑dioxolane scaffold. Because cis‑BTD shows >100‑fold lower receptor affinity [1], any biological response that is suppressed equally by both isomers cannot be attributed to PAF‑receptor blockade. This is the standard usage documented in the Corey et al. (1988) receptor binding study.

Stereoisomer Discrimination Control in Hippocampal LTP Electrophysiology

For laboratories investigating the role of PAF receptors in synaptic plasticity, cis‑BTD is the required inactive stereoisomer control. Arai & Lynch (1992) demonstrated that 8–16 µM trans‑BTD blocks LTP in CA1 while the same concentration of cis‑BTD has no effect [1]. This scenario demands high‑purity cis‑BTD (≥98%) to avoid confounding LTP blockade from any trans‑BTD impurity.

Validation of PAF‑Receptor‑Dependent Neuronal Migration Inhibition

In developmental neuroscience studies of cerebellar granule cell migration, cis‑BTD at 50 µM fails to rescue mc‑PAF‑induced migration arrest, whereas trans‑BTD restores migration to near‑control levels [1]. Researchers studying neurodevelopmental disorders linked to PAF signaling should include cis‑BTD as the stereochemically matched negative control to confirm that rescue effects are specifically mediated by the PAF receptor.

Quality‑Control Reference Standard for Synthesis and Purity Verification of trans‑BTD

Because the cis and trans isomers are chromatographically separable diastereomers, cis‑BTD (CAS 116673‑47‑3) serves as a reference standard to confirm that synthesized or purchased batches of trans‑BTD are free of the inactive cis isomer. The ≥98% commercial purity specification [1] provides a benchmark for analytical method development (HPLC, LC‑MS) aimed at quantifying isomer ratios in PAF‑antagonist drug candidate libraries.

Quote Request

Request a Quote for (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.